

Spectroscopic Profile of 5-Nitrovanillin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Nitrovanillin**

Cat. No.: **B156571**

[Get Quote](#)

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of **5-Nitrovanillin** for Researchers and Drug Development Professionals.

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitro-substituted derivative of vanillin, a phenolic aldehyde. It presents as a yellow crystalline solid and serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.^[1] Its molecular structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive overview of the NMR, IR, and MS data for **5-Nitrovanillin**, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

Property	Value
IUPAC Name	4-hydroxy-3-methoxy-5-nitrobenzaldehyde
CAS Number	6635-20-7
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol [1]
Appearance	Yellow to yellow-green crystalline powder
Melting Point	177.2 - 178.6 °C [2] [3]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry data for **5-Nitrovanillin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of **5-Nitrovanillin** provide valuable information about its proton and carbon framework.

The proton NMR spectrum of **5-Nitrovanillin** in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals corresponding to the aromatic, aldehyde, methoxy, and hydroxyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.881	Singlet	1H	Aldehyde (-CHO)
8.3-7.8	Multiplet	2H	Aromatic (Ar-H)
3.99	Singlet	3H	Methoxy (-OCH ₃) [2]

Note: The hydroxyl (-OH) proton signal may be broad and its chemical shift can vary depending on concentration and temperature.

The carbon-13 NMR spectrum provides information on the different carbon environments within the **5-Nitrovanillin** molecule.

(Specific chemical shift data for the ^{13}C NMR of **5-Nitrovanillin** in DMSO-d_6 was not available in the searched resources. General ranges for similar aromatic compounds are provided for reference.)

Chemical Shift (δ) ppm	Assignment (Predicted)
190-200	Aldehyde Carbonyl (C=O)
110-160	Aromatic Carbons (C-Ar)
55-65	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Nitrovanillin**, typically recorded using a KBr pellet, shows characteristic absorption bands for its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3203	Strong, Broad	O-H Stretch (phenolic)[2]
3077	Medium	C-H Stretch (aromatic)[2]
2945, 2876	Medium	C-H Stretch (aldehyde & methoxy)[2]
1685	Strong	C=O Stretch (aldehyde)[2]
1611	Strong	C=C Stretch (aromatic)[2]
1548	Strong	N-O Asymmetric Stretch (nitro group)[2]
1335	Strong	N-O Symmetric Stretch (nitro group)[2]
1269, 1231	Strong	C-O Stretch (ether and phenol)[2]
1103, 1047, 916	Medium	C-H Bending and other fingerprint region vibrations[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Nitrovanillin**, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.

m/z	Relative Intensity	Assignment
197	High	Molecular Ion [M] ⁺
180	Medium	[M-OH] ⁺ or [M-NH] ⁺
135	Medium	Further fragmentation

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like **5-Nitrovanillin** is as follows:

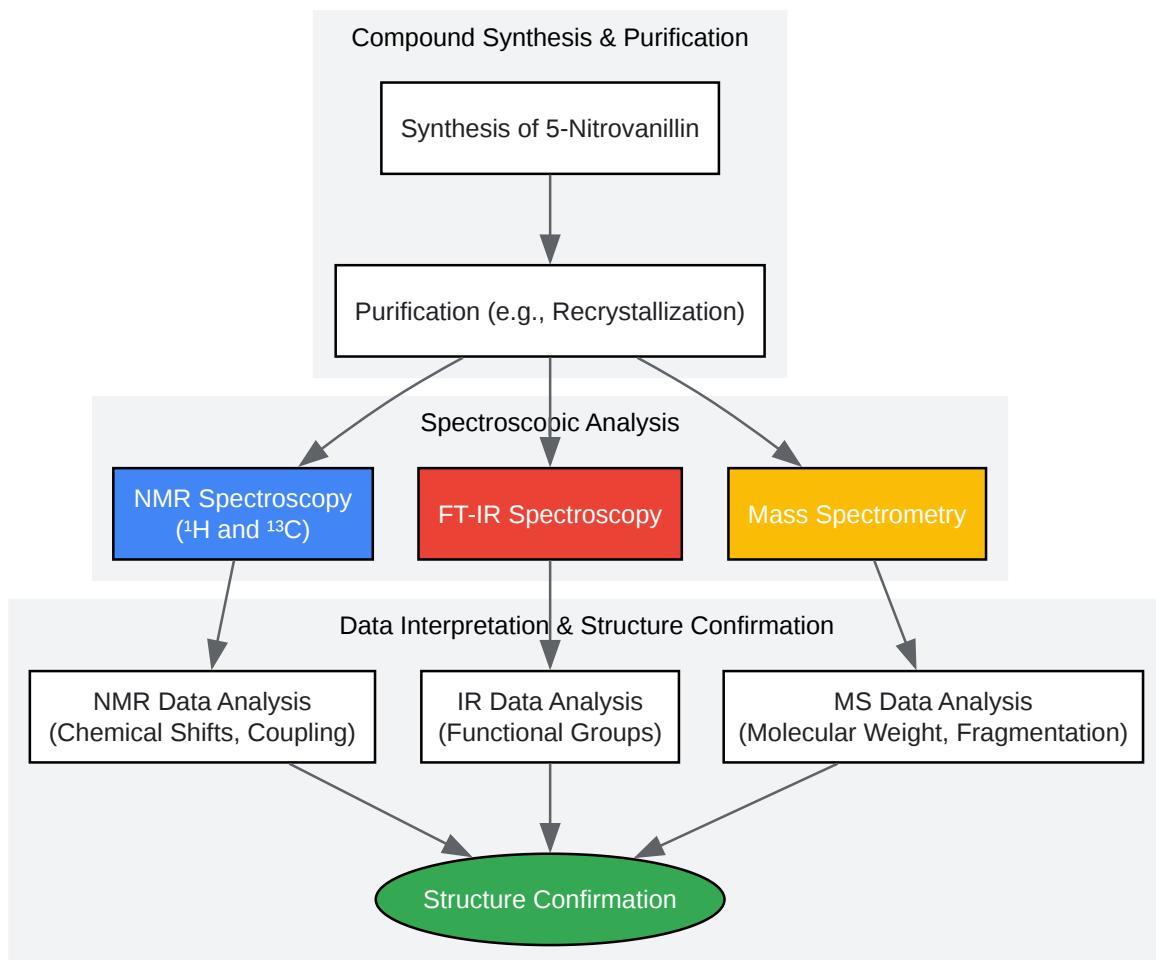
- Sample Preparation: Dissolve approximately 5-10 mg of **5-Nitrovanillin** in about 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.
- Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)

The following protocol is used for acquiring an FT-IR spectrum using the KBr pellet technique:

- Sample Preparation: Grind a small amount (1-2 mg) of **5-Nitrovanillin** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Place the powdered mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded separately and subtracted from the sample spectrum.


Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for ESI-MS analysis is as follows:

- Sample Preparation: Prepare a dilute solution of **5-Nitrovanillin** (typically in the range of 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
- Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Nitrovanillin**.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **5-Nitrovanillin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 2. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents
[patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Nitrovanillin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156571#spectroscopic-data-of-5-nitrovanillin-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com